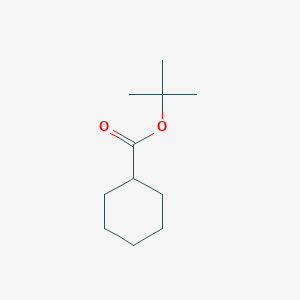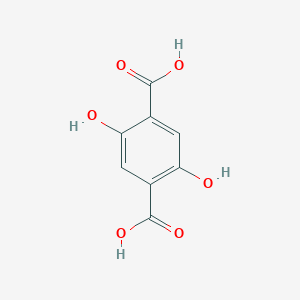![molecular formula C15H14O2 B184381 4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl- CAS No. 21568-04-7](/img/structure/B184381.png)
4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as coumarin, and it is widely found in different plants, including tonka beans, sweet clover, and cassia cinnamon. Coumarin has been extensively studied for its diverse biological activities, including anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant effects.
科学的研究の応用
Coumarin has been extensively studied for its diverse biological activities. It has been shown to possess anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant effects. Coumarin is also known for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Coumarin has also been shown to have hypoglycemic effects, making it a potential treatment for diabetes. Additionally, coumarin has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular diseases.
作用機序
The mechanism of action of coumarin is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes, receptors, and transcription factors. Coumarin has been shown to inhibit the activity of enzymes, such as tyrosinase, which is involved in melanin synthesis. It has also been shown to interact with receptors, such as the aryl hydrocarbon receptor, which is involved in the regulation of various biological processes. Coumarin has also been shown to modulate the activity of transcription factors, such as NF-κB, which is involved in the regulation of inflammation.
生化学的および生理学的効果
Coumarin has been shown to have diverse biochemical and physiological effects. It has been shown to possess anticoagulant effects by inhibiting the activity of vitamin K epoxide reductase, which is involved in the synthesis of clotting factors. Coumarin has also been shown to possess anti-inflammatory effects by inhibiting the activity of cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. Additionally, coumarin has been shown to possess antimicrobial effects by inhibiting the growth of various microorganisms, including bacteria and fungi.
実験室実験の利点と制限
Coumarin has several advantages and limitations for lab experiments. One of the advantages of coumarin is its diverse biological activities, which make it a potential candidate for various applications. Coumarin is also readily available and relatively inexpensive, making it accessible to researchers. However, one of the limitations of coumarin is its potential toxicity, which can limit its use in certain applications. Additionally, coumarin can be unstable under certain conditions, which can affect its biological activity.
将来の方向性
There are several future directions for the study of coumarin. One of the future directions is the development of novel synthetic methods for coumarin and its derivatives. These methods can provide high yields of pure compounds with enhanced biological activity. Another future direction is the identification of new biological targets for coumarin, which can expand its potential applications. Additionally, the development of coumarin-based therapeutics for the treatment of various diseases is a promising future direction. Coumarin has the potential to be used as a lead compound for the development of new drugs with enhanced efficacy and reduced toxicity.
In conclusion, coumarin is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. Its potential applications in various fields make it a promising candidate for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of coumarin have been discussed in this paper. Further research on coumarin can provide valuable insights into its potential applications and contribute to the development of new drugs for the treatment of various diseases.
合成法
Coumarin can be synthesized through various methods, including Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The Pechmann condensation method involves the reaction of salicylaldehyde with a β-ketoester in the presence of a catalyst, such as sulfuric acid. The Perkin reaction method involves the reaction of salicylic acid with an acid anhydride in the presence of a catalyst, such as hydrochloric acid. The Knoevenagel condensation method involves the reaction of salicylaldehyde with a malonic acid derivative in the presence of a base, such as sodium hydroxide. These methods have been optimized to provide high yields of pure coumarin.
特性
CAS番号 |
21568-04-7 |
|---|---|
製品名 |
4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl- |
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
2,2-dimethyl-3H-benzo[h]chromen-4-one |
InChI |
InChI=1S/C15H14O2/c1-15(2)9-13(16)12-8-7-10-5-3-4-6-11(10)14(12)17-15/h3-8H,9H2,1-2H3 |
InChIキー |
YHOWOOKDRDXOBR-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C |
正規SMILES |
CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)


![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)



